Methyl 3-isothiocyanatothiophene-2-carboxylate
Overview
Description
Methyl 3-isothiocyanatothiophene-2-carboxylate is a compound that is related to various thiophene derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential applications. Thiophene derivatives are known for their utility in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic properties .
Synthesis Analysis
The synthesis of thiophene derivatives can involve various starting materials and reagents. For instance, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is synthesized from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . Similarly, methyl 3-aminothiophene-2-carboxylate can be obtained through reactions involving triethylamine with different reagents, such as hydrazonoyl chlorides or methyl thioglycolate . A practical synthesis of ethyl 2-methylthiophene-3-carboxylate has been developed, which avoids the use of strong bases and cryogenic conditions, providing a safer and more efficient process .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex and diverse. For example, the structure of 3,4,5-triiodo-2-methylthiophene was confirmed by X-ray crystallography and NMR, revealing non-covalent iodine–iodine and sulfur–iodine interactions . The nitration of methyl-3-hydroxythiophene-2-carboxylate led to the discovery of the thieno[3,4-b][1,4]oxazine ring system, with structural assignments confirmed by carbon-13 NMR data .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that lead to a wide range of products. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates can add alcohols and lose hydrogen chloride to yield thiophene-2,4-diols, which can be further processed to obtain ethers of thiotetronic and α-halogenothiotetronic acids . The Chan-Lam cross-coupling reaction has been used to synthesize N-arylated methyl 2-aminothiophene-3-carboxylate, demonstrating the versatility of thiophene derivatives in coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been investigated, indicating potential applications in materials science . The synthesis of polythiophenes with various substituents has been explored to understand the relationship between structure and properties, particularly in the context of conductive polymers .
Scientific Research Applications
Synthesis Techniques
Halogenation and Alkylation
Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from methyl 3-hydroxythiophene-2-carboxylate through halogenation, have shown potential in synthesizing thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids. These products, through subsequent reactions, yield ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
Chan-Lam Cross-Coupling
A practical method for synthesizing N-arylated methyl 2-aminothiophene-3-carboxylate has been developed via Chan-Lam cross-coupling. This process involves cross-coupling with arylboronic acids and potassium aryltrifluoroborate salts, tolerating a broad range of functional groups (Rizwan et al., 2015).
Dieckmann-Reaction Mechanism
The Dieckmann reaction of methyl 3-(methoxycarbonylmethylthio)-propionate, leading to methyl 4-oxotetrahydrothiophene-3-carboxylate and methyl 3-oxo-tetrahydrothiophene-2-carboxylate, offers insights into synthesis techniques and preparation methods for these compounds (Hromatka, Binder, & Eichinger, 1973).
Nitration and Chemistry of Products
Exploring the nitration of methyl-3-hydroxythiophene-2-carboxylate, research has revealed insights into the production of compounds with potential applications in various chemical industries (Barker, Huddleston, Wood, & Burkitt, 2001).
Crystal Structure and Computational Studies
- A comprehensive study on methyl-3-aminothiophene-2-carboxylate (matc), an important intermediate in organic synthesis, medicine, dyes, and pesticides, includes details on its crystal structure, interactions, and properties through experimental and computational analysis (Tao et al., 2020).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
methyl 3-isothiocyanatothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2/c1-10-7(9)6-5(8-4-11)2-3-12-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBLURUDWDTMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380528 | |
Record name | methyl 3-isothiocyanatothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81321-10-0 | |
Record name | methyl 3-isothiocyanatothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-isothiocyanatothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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